
1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
Overview
Description
1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H10O2 It is characterized by a cyclobutane ring substituted with a propynyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclobutanecarboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. This includes optimizing reaction conditions, purification steps, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The propynyl group can participate in reactions that modify the activity of these targets, while the cyclobutane ring provides structural stability.
Comparison with Similar Compounds
1-(Propan-2-yl)cyclobutane-1-carboxylic acid: Similar structure but with a propyl group instead of a propynyl group.
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid: Contains a prop-2-en-1-yl group instead of a propynyl group.
Uniqueness: 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-prop-2-ynylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-4-8(7(9)10)5-3-6-8/h1H,3-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCGRXBUOCSXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-50-1 | |
| Record name | 1-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443964.png)
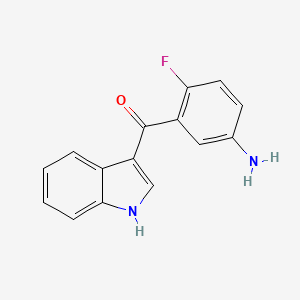

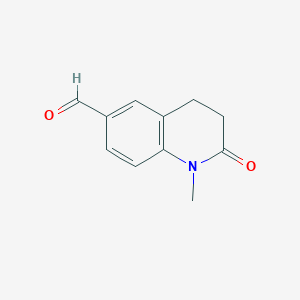
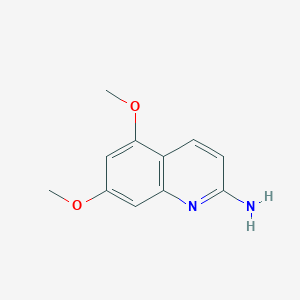
![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B1443973.png)

![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)

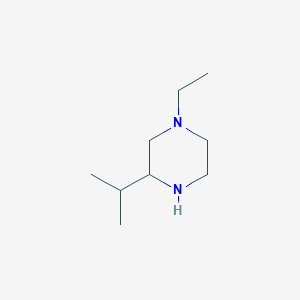
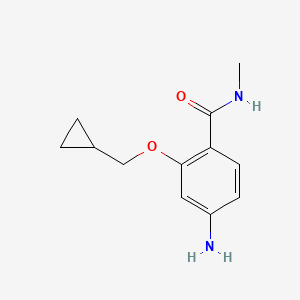
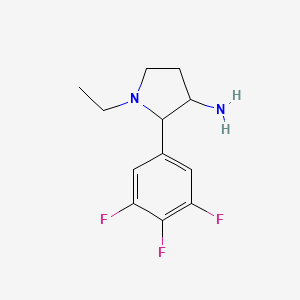
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)
